molecular formula C12H10N4O2 B15046323 2-(furan-2-yl)-N-hydroxy-1H-1,3-benzodiazole-6-carboximidamide

2-(furan-2-yl)-N-hydroxy-1H-1,3-benzodiazole-6-carboximidamide

Cat. No.: B15046323
M. Wt: 242.23 g/mol
InChI Key: BKNPJBIMJIGXBM-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-N-hydroxy-1H-1,3-benzodiazole-6-carboximidamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a furan ring, a benzodiazole ring, and a carboximidamide group, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-N-hydroxy-1H-1,3-benzodiazole-6-carboximidamide typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of furan-2-carboxaldehyde with 2-aminobenzohydrazide under acidic conditions to form the intermediate hydrazone

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are also optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-N-hydroxy-1H-1,3-benzodiazole-6-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group in the benzodiazole ring can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, amines, and various substituted benzodiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(furan-2-yl)-N-hydroxy-1H-1,3-benzodiazole-6-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects are being explored in the treatment of bacterial infections and cancer.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-N-hydroxy-1H-1,3-benzodiazole-6-carboximidamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets bacterial enzymes and DNA, inhibiting their function and leading to cell death.

    Pathways Involved: It interferes with the synthesis of nucleic acids and proteins, disrupting essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(furan-2-yl)-1H-benzimidazole: Similar structure but lacks the hydroxyl and carboximidamide groups.

    2-(furan-2-yl)-N-hydroxy-1H-1,3-benzothiazole-6-carboximidamide: Contains a sulfur atom in place of the nitrogen in the benzodiazole ring.

    2-(furan-2-yl)-N-hydroxy-1H-1,3-benzoxazole-6-carboximidamide: Contains an oxygen atom in place of the nitrogen in the benzodiazole ring.

Uniqueness

The presence of the hydroxyl and carboximidamide groups in 2-(furan-2-yl)-N-hydroxy-1H-1,3-benzodiazole-6-carboximidamide imparts unique chemical reactivity and biological activity compared to its analogs. These functional groups enhance its ability to form hydrogen bonds and interact with biological targets, making it a more potent antimicrobial and anticancer agent.

Properties

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

2-(furan-2-yl)-N'-hydroxy-3H-benzimidazole-5-carboximidamide

InChI

InChI=1S/C12H10N4O2/c13-11(16-17)7-3-4-8-9(6-7)15-12(14-8)10-2-1-5-18-10/h1-6,17H,(H2,13,16)(H,14,15)

InChI Key

BKNPJBIMJIGXBM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=NO)N

Origin of Product

United States

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